3,4,5-Trimethyl-2(5H)-furanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFZDFIHIYXIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432483 | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33488-51-6 | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033488516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIMETHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1M5N4XS85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,4,5-Trimethyl-2(5H)-furanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 3,4,5-Trimethyl-2(5H)-furanone
Abstract
The 2(5H)-furanone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide focuses on a specific derivative, This compound (CAS 33488-51-6) , a molecule of growing interest due to its demonstrated bioactivity and potential applications in both agrochemistry and drug development. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and therapeutic potential, with a particular focus on its emerging role as a neuroprotective agent. Designed for researchers, chemists, and drug development professionals, this guide synthesizes current knowledge to provide a foundational understanding and practical insights into this promising molecule.
Molecular Profile and Physicochemical Properties
This compound is a substituted γ-crotonolactone. The presence of three methyl groups on the furanone ring significantly influences its steric and electronic properties, which in turn dictate its reactivity and biological interactions.
| Property | Value | Source |
| IUPAC Name | 3,4,5-Trimethylfuran-2(5H)-one | - |
| CAS Number | 33488-51-6 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Boiling Point | 60-80 °C at 1 mmHg | [2] |
| Density (Predicted) | 1.005 ± 0.06 g/cm³ | [2] |
| Storage | 2-8°C | [2] |
Note: Experimental data for properties such as melting point and specific solubility are not widely available in peer-reviewed literature and the values above are primarily from supplier data sheets.
Synthesis and Spectroscopic Characterization
A lucid and efficient synthesis for this compound has been developed, making it accessible for further research and large-scale production.
Synthetic Pathway
The most effective reported synthesis is a high-yielding, two-step process starting from 2,3-dimethylmaleic anhydride. The core transformation involves a nucleophilic addition followed by a stereoselective reduction. This method is noted for its straightforward execution and efficiency.
Caption: High-yield, two-step synthesis of this compound.
Spectroscopic Characterization
While experimentally derived spectra are not widely available in public databases, the structural features of this compound allow for a reliable prediction of its key spectroscopic signatures. This is crucial for reaction monitoring and quality control.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the absorptions of the α,β-unsaturated lactone system.
-
C=O Stretch (Lactone): A strong, sharp absorption is predicted in the range of 1740-1760 cm⁻¹ . The exact position is influenced by ring strain and conjugation.
-
C=C Stretch (Alkene): A medium intensity absorption is expected around 1670-1690 cm⁻¹ .
-
C-O Stretch (Ester): A strong band is anticipated in the 1200-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts (in CDCl₃) are outlined below. These predictions are based on established substituent effects on the furanone core.[3][4][5][6][7][8]
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment |
| C5-H | ~4.7-4.9 | Quartet (q) | Methine proton at C5 |
| C3-CH₃ | ~1.8-2.0 | Singlet (s) | Methyl protons on C3 |
| C4-CH₃ | ~1.9-2.1 | Singlet (s) | Methyl protons on C4 |
| C5-CH₃ | ~1.4-1.6 | Doublet (d) | Methyl protons on C5 |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| C2 (Carbonyl) | ~172-175 | C=O |
| C4 | ~145-150 | C=C |
| C3 | ~130-135 | C=C |
| C5 | ~78-82 | C-O |
| C4-CH₃ | ~12-15 | Methyl |
| C3-CH₃ | ~10-13 | Methyl |
| C5-CH₃ | ~18-22 | Methyl |
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak.
-
Molecular Ion (M⁺): m/z = 126.
-
Key Fragments: Fragmentation would likely involve the loss of a methyl radical ([M-15]⁺, m/z = 111) from the C5 position, or loss of CO ([M-28]⁺) or a C₂H₅ radical ([M-29]⁺) via more complex rearrangements, characteristic of lactone fragmentation.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the electrophilic nature of the α,β-unsaturated lactone system. The methyl substituents provide steric hindrance and electron-donating effects that modulate this inherent reactivity.
Caption: Key sites of reactivity on the this compound scaffold.
-
Causality of Reactivity :
-
Michael Addition : The C4 position is electron-deficient due to conjugation with the carbonyl group, making it susceptible to attack by soft nucleophiles (e.g., thiols, amines, enolates). The methyl group at C4 provides some steric hindrance, which may necessitate more forcing conditions compared to an unsubstituted furanone.
-
Carbonyl Reactivity : The C2 carbonyl carbon is a hard electrophilic site, reactive towards strong, hard nucleophiles like organolithium reagents or Grignard reagents. This can lead to ring-opening or addition products.
-
Substitution Reactions : While the core ring is generally stable, highly reactive electrophiles or radicals could potentially interact with the C=C double bond.
-
Biological Activity and Therapeutic Potential
While initially identified for its role in agriculture, emerging evidence points towards a significant potential for this compound in drug development, particularly in the field of neuroprotection.
Agrochemistry: Seed Germination Inhibition
This compound has been identified as a potent seed germination inhibitor for various plant species, including lettuce and wheat.[9] It is hypothesized that its mechanism of action involves the inhibition of key regulatory enzymes essential for the germination process.[9] This activity makes it a promising lead compound for the development of novel herbicides or plant growth regulators.
Drug Development: Neuroprotective Potential
There is a strong rationale for investigating this compound as a therapeutic agent for neurodegenerative diseases.[9] This is supported by two main pillars of evidence:
-
Direct Evidence (Supplier Data): Commercial suppliers have noted the compound's potential neuroprotective properties, suggesting its utility in research targeting neurodegenerative conditions.[9]
-
Scaffold-Based Evidence: The broader class of furanone-containing molecules has demonstrated significant neuroprotective effects in various experimental models. Furanone derivatives isolated from natural sources have been shown to protect neuronal cells from oxygen-glucose deprivation/reperfusion injury. The structure-activity relationship in these studies indicates that substituents on the furanone ring are critical for activity.
The proposed mechanisms for the neuroprotective effects of furanones and related phenolic compounds include the suppression of neuroinflammation and the protection of neurons against injury induced by neurotoxins.[5] These effects are often mediated through the modulation of critical cell signaling pathways, such as the PI3K/Akt and MAP kinase pathways, which are integral to neuronal survival.[5] Given these precedents, this compound stands out as a compelling candidate for further investigation into its specific mechanisms of neuroprotection.
Experimental Protocol: Representative Michael Addition
To illustrate the reactivity and handling of this class of compounds, a general, self-validating protocol for a Michael addition of a thiol to a substituted 2(5H)-furanone is provided below. This protocol is representative and would require optimization for this compound.
Objective: To demonstrate the conjugate addition of a nucleophile to the furanone scaffold.
Materials:
-
Substituted 2(5H)-furanone (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates, ethyl acetate, hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 2(5H)-furanone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add thiophenol (1.1 eq) to the solution via syringe. Cool the mixture to 0°C using an ice bath.
-
Initiation: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution over 5 minutes. The base acts as a catalyst by deprotonating the thiol, generating the nucleophilic thiolate.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. A new, more polar spot corresponding to the product should appear, and the starting furanone spot should diminish. The R_f of the product will be lower than the starting material.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-thiosubstituted product.
-
Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry. The disappearance of the C=C stretch in the IR and the alkene proton signals in the ¹H NMR, along with the appearance of signals for the thioether moiety, validates the success of the reaction.
Conclusion and Future Directions
This compound is a molecule with established utility and significant untapped potential. Its efficient synthesis makes it an attractive platform for chemical exploration. While its role as a germination inhibitor is clear, the most exciting frontier lies in its potential as a neuroprotective agent. Future research should focus on:
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Definitive Spectroscopic Analysis: Acquiring and publishing high-resolution experimental spectra to create a public, citable record.
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In-depth Neuroprotection Studies: Elucidating the specific mechanisms by which it protects neuronal cells, using in vitro models of neurotoxicity and in vivo models of neurodegenerative diseases.
-
Analogue Synthesis and SAR: Synthesizing a library of related analogues to establish clear structure-activity relationships, optimizing for potency and drug-like properties.
This technical guide serves as a foundational resource to stimulate and support these future investigations, which could unlock the full therapeutic potential of this versatile furanone derivative.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3,5,5-trimethyl-2(5H)-furanone. Retrieved from [Link]
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Latypova, L., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6649. Available at: [Link]
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PubChem. (n.d.). 3,5,5-Trimethyl-2(5H)-furanone. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4,5-Triphenyl-2(5H)-furanone. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3,5,5-trimethyl-furan-2-one. Retrieved from [Link]
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Khan Academy. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Applications of 3,4,5-Trimethyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Potential of the 2(5H)-Furanone Scaffold
The 2(5H)-furanone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities span from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[2][3] The inherent reactivity and structural versatility of the furanone core allow for the generation of diverse molecular architectures, making it a fertile ground for the development of novel therapeutic agents. This guide focuses on a specific, intriguing member of this family: 3,4,5-Trimethyl-2(5H)-furanone. While structurally simple, this molecule exhibits significant biological effects, notably as a potent seed germination inhibitor and a potential neuroprotective agent.[4][5] Understanding its molecular intricacies is paramount to unlocking its full therapeutic and agrochemical potential.
Molecular Structure and Physicochemical Properties
This compound, also known as trimethylbutenolide, is a substituted γ-lactone with the chemical formula C₇H₁₀O₂.[6] Its molecular structure is characterized by a five-membered lactone ring with methyl groups at the C3, C4, and C5 positions.
Caption: High-yield, two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one [7]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dimethylmaleic anhydride in anhydrous diethyl ether.
-
Nucleophilic Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methyllithium (MeLi) in diethyl ether dropwise to the stirred solution. The causality behind using MeLi lies in its potent nucleophilic character, which readily attacks one of the carbonyl groups of the anhydride, leading to ring opening and the formation of a carboxylate and a ketone. Subsequent intramolecular cyclization and work-up yield the hydroxyfuranone intermediate.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one.
Step 2: Reduction to this compound [7]
-
Reaction Setup: Dissolve the purified 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one from Step 1 in methanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. NaBH₄ is a mild and selective reducing agent, chosen here to reduce the hydroxyl group at the C5 position. The likely mechanism involves the formation of a borate ester intermediate followed by protonolysis during work-up to yield the desired product.
-
Quenching and Work-up: After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Carefully add acetone to quench the excess NaBH₄, followed by the addition of water.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.
This self-validating protocol ensures high yields and purity, which can be confirmed by the spectroscopic methods detailed in the following section.
Spectroscopic Characterization
Table 2: Anticipated Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A quartet for the proton at C5, coupled to the C5-methyl protons.- A singlet or narrowly split multiplet for the C4-methyl protons.- A singlet or narrowly split multiplet for the C3-methyl protons.- A doublet for the C5-methyl protons. |
| ¹³C NMR | - A downfield signal for the carbonyl carbon (C2) around 170-175 ppm.- Signals for the olefinic carbons (C3 and C4) in the range of 120-150 ppm.- An upfield signal for the sp³-hybridized C5 carbon.- Signals for the three methyl carbons in the upfield region. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the α,β-unsaturated lactone around 1750-1780 cm⁻¹.- A C=C stretching vibration band around 1650-1680 cm⁻¹.- C-H stretching and bending vibrations for the methyl groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 126.15 g/mol .- Characteristic fragmentation patterns involving the loss of methyl groups and cleavage of the furanone ring. |
Biological Activities and Potential Applications
Inhibition of Seed Germination
This compound has been identified as a potent seed germination inhibitor. [4]This activity is of significant interest for potential agrochemical applications, such as weed control or regulating crop growth.
Mechanism of Action (Hypothesized):
The precise molecular mechanism by which this compound inhibits seed germination is still under investigation and described as "elusive". [8]However, it is hypothesized to interfere with the signaling pathways of plant hormones that promote germination, such as gibberellins (GA), or to potentiate the effects of inhibitory hormones like abscisic acid (ABA). [8][9]
Caption: Hypothesized mechanism of seed germination inhibition by this compound.
Neuroprotective Potential
Intriguingly, research has indicated that trimethylbutenolide and its analogs exhibit neuroprotective effects. [5]A study demonstrated that these compounds can act as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that are key targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. [5] Potential Therapeutic Targets:
-
Monoamine Oxidase (MAO): Inhibition of MAO-A and MAO-B can increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which is beneficial in treating depression and Parkinson's disease.
-
Acetylcholinesterase (AChE): Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, a strategy employed in the management of Alzheimer's disease to improve cognitive function.
The ability of the 2(5H)-furanone scaffold to interact with these key enzymes highlights its potential for the development of novel neuroprotective agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for their respective targets.
Future Directions and Conclusion
This compound stands as a testament to the chemical richness and therapeutic potential held within the 2(5H)-furanone family. Its straightforward synthesis and significant biological activities make it an attractive molecule for further investigation.
Key areas for future research include:
-
Stereoselective Synthesis and Biological Evaluation of Enantiomers: The development of methods to synthesize the individual enantiomers of this compound and the subsequent evaluation of their distinct biological activities will be crucial for any potential therapeutic or agrochemical development.
-
Elucidation of the Mechanism of Action: In-depth studies are needed to unravel the precise molecular targets and signaling pathways through which this molecule exerts its seed germination inhibitory and neuroprotective effects.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of analogs will provide valuable insights into the structural requirements for optimal activity and selectivity, guiding the design of more potent and targeted compounds.
References
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The Good Scents Company. (n.d.). 3,5,5-trimethyl-2(5H)-furanone. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-methyl-2(5h)-furanone. Retrieved from [Link]
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PubChem. (n.d.). 3,5,5-Trimethyl-2(5H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]
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Pošta, M., et al. (2010). Short Synthesis of the Seed Germination Inhibitor this compound. The Journal of Organic Chemistry, 75(17), 5750–5753. Available at: [Link]
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Żurawska, K., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(22), 4937. Available at: [Link]
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ResearchGate. (n.d.). The Chemistry of 2(5H)-Furanones. Retrieved from [Link]
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Pošta, M., et al. (2013). Structure–activity relationships of analogs of 3,4,5-trimethylfuran-2(5H)-one with germination inhibitory activities. Journal of Plant Physiology, 170(14), 1245-1251. Available at: [Link]
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ChemSynthesis. (n.d.). 3,5,5-trimethyl-furan-2-one. Retrieved from [Link]
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Aremu, A. O., et al. (2019). Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one. Phytochemistry, 162, 131-138. Available at: [Link]
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Shah, S., et al. (2022). Underlying Biochemical and Molecular Mechanisms for Seed Germination. International Journal of Molecular Sciences, 23(15), 8502. Available at: [Link]
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An In-Depth Technical Guide to the Natural Occurrence of 3,4,5-Trimethyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical properties, and biological activities of 3,4,5-trimethyl-2(5H)-furanone. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering insights into the fundamental aspects of this intriguing natural compound.
Introduction: The Significance of Furanones in Nature and Science
The 2(5H)-furanone moiety is a core structural feature in a diverse array of natural products found in plants, microorganisms, and marine organisms.[1] These compounds have garnered significant scientific interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antifungal properties.[1][2] this compound is a specific alkyl-substituted furanone that contributes to the sensory profile of various natural and processed products and exhibits notable biological effects. Understanding its natural distribution and formation is crucial for harnessing its potential in various applications, from flavor and fragrance development to agricultural and pharmaceutical research.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its detection, isolation, and application.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [3] |
| Molecular Weight | 126.15 g/mol | [4] |
| CAS Number | 33488-51-6 | [3] |
| Boiling Point | 60-80 °C at 1 mmHg | |
| Appearance | Not specified, likely a liquid at room temperature | |
| Solubility | Soluble in water (estimated at 1.629 x 10⁴ mg/L at 25°C) | [3] |
| Organoleptic Profile | Pleasant, caramel-like, sweet aroma |
Natural Occurrence: A Widespread but Underquantified Presence
This compound has been identified in a variety of natural and processed sources, where it often plays a role in the overall flavor and aroma profile. Its formation is frequently associated with thermal processing, such as roasting, and it is also a component of plant-derived smoke.
Identification in Plant Kingdom
This furanone derivative has been reported to be present in plants such as Triticum aestivum (wheat) and the model organism Arabidopsis thaliana.[5] Its presence in plant-derived smoke suggests it may be a product of the thermal degradation of plant constituents.[5]
Formation in Roasted and Processed Foods
The Maillard reaction and caramelization are key chemical transformations that occur during the roasting of foods like coffee beans, leading to the formation of a plethora of volatile compounds, including furanones.[6][7] While the presence of various furan and furanone derivatives in roasted coffee is well-documented, specific quantitative data for this compound in coffee remains to be extensively reported.[8][9]
Presence in Tobacco Smoke
Furan and its derivatives are known constituents of tobacco smoke.[10][11] Studies on heated tobacco products have identified 2(5H)-furanone in the mainstream smoke, indicating that thermal decomposition of tobacco components contributes to its formation.[12]
Biosynthesis: An Area Ripe for Investigation
The precise biosynthetic pathway of this compound in plants and other organisms has not yet been fully elucidated. However, insights can be drawn from the known biosynthesis of other furanone structures in nature.
In fungi, the furanone skeleton can be synthesized via polyketide pathways. For instance, the biosynthesis of gregatin A involves a polyketide synthase (PKS) and a hydrolase that facilitates the fusion of two carbon chains to form the furanone ring.[13] It is plausible that a similar enzymatic logic, involving the condensation and cyclization of small carboxylic acid precursors, could lead to the formation of alkyl-substituted furanones like this compound in plants and other organisms. Further research, including isotopic labeling studies and genome mining for relevant enzymes, is necessary to delineate the specific biosynthetic route.
Caption: Hypothetical biosynthetic pathway of this compound.
Biological Activities and Potential Applications
While research into the specific pharmacological effects of this compound is ongoing, preliminary studies and the known activities of related furanones suggest several areas of interest for drug development and other applications.
Germination Inhibition
This compound has been identified as a germination inhibitor of seeds from plants like lettuce and wheat.[5] This activity suggests its potential use in agriculture as a natural herbicide or plant growth regulator. The mechanism is speculated to involve the inhibition of key regulatory enzymes in the germination process.[5]
Potential Neuroprotective Effects
Some evidence suggests that this compound may possess neuroprotective properties, opening avenues for its investigation in the context of neurodegenerative diseases.[5] Further research is required to validate these preliminary findings and to understand the underlying mechanisms of action.
Antimicrobial and Cytotoxic Potential
The broader class of 2(5H)-furanone derivatives has demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects.[2][14] This suggests that this compound should be evaluated for similar properties, which could lead to applications in infectious disease research and oncology.
Caption: Overview of the biological activities of this compound.
Analytical Methodologies for Detection and Quantification
Accurate and sensitive analytical methods are essential for studying the natural occurrence and biological relevance of this compound. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of this volatile compound.
Proposed Analytical Workflow
A robust analytical workflow for the quantification of this compound in a natural matrix, such as a plant extract or food sample, would typically involve the following steps:
Caption: A generalized workflow for the analysis of this compound.
Experimental Protocol: QuEChERS-Based Extraction and GC-MS/MS Analysis
The following protocol is an adaptation of a validated method for other furanones in food matrices and can serve as a starting point for the analysis of this compound.[15] Method validation and optimization for the specific matrix of interest are crucial.
1. Sample Preparation:
-
Homogenize a representative sample of the material (e.g., 4 grams of plant tissue or food product).
2. Extraction:
-
Place the homogenized sample in a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add 4 g of MgSO₄, 1 g of NaCl, 1 g of sodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
-
Shake for another 10 minutes.
-
Centrifuge at 2500 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing appropriate sorbents to remove interfering matrix components (e.g., lipids).
-
Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.
4. GC-MS/MS Analysis:
-
Transfer the final extract into a GC vial.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Oven Program: 50°C (hold 2 min), ramp to 265°C at an appropriate rate.
-
MS Detection: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound will need to be determined by infusing a pure standard.
5. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Conclusion and Future Directions
This compound is a naturally occurring compound with interesting sensory properties and promising, yet underexplored, biological activities. While its presence has been noted in various natural sources, there is a clear need for more quantitative studies to understand its distribution and concentration in the environment. Elucidating its biosynthetic pathway will provide fundamental knowledge and may open doors for biotechnological production. Furthermore, comprehensive pharmacological and toxicological evaluations are essential to fully assess its potential for drug development and other applications. This guide serves as a foundational resource to stimulate and support further research into this fascinating furanone derivative.
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3,5,5-trimethyl-2(5H)-furanone, 50598-50-0 - The Good Scents Company. (n.d.). Retrieved January 24, 2026, from [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
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Analytical approach for determination of 2(5H)‐furanone and 3-methyl - EURL-PC. (2021, June 24). Retrieved January 24, 2026, from [Link]
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Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
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Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans - Sandiego. (2021, March 14). Retrieved January 24, 2026, from [Link]
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Analysis of furans and pyridines from new generation heated tobacco product in Japan - NIH. (2021, September 13). Retrieved January 24, 2026, from [Link]
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Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - NIH. (2022, March 21). Retrieved January 24, 2026, from [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (2022, October 31). Retrieved January 24, 2026, from [Link]
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3,5,5-Trimethyl-2(5H)-furanone - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
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Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels - PMC - NIH. (2022, March 1). Retrieved January 24, 2026, from [Link]
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A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5 - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]
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3-Hydroxy-4,5-dimethyl-2(5H)-furanone levels in fortified Madeira wines: relationship to sugar content - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
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Biosynthesis, Biological Role and Application of Fungal Phytohormones - ResearchGate. (2018, May 14). Retrieved January 24, 2026, from [Link]
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Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (n.d.). Retrieved January 24, 2026, from [Link]
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RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2. (2023, November 26). Retrieved January 24, 2026, from [Link]
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Validated method for phytohormone quantification in plants - PMC - NIH. (2014, August 26). Retrieved January 24, 2026, from [Link]
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Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - Frontiers. (2021, July 5). Retrieved January 24, 2026, from [Link]
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The Chemistry of 2(5H)-Furanones - ResearchGate. (2010, August 25). Retrieved January 24, 2026, from [Link]
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Furan metabolites are elevated in users of various tobacco products and cannabis - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
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Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
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Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level - PubMed Central. (2023, January 20). Retrieved January 24, 2026, from [Link]
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Effect of various roasting, extraction and drinking conditions on furan and 5-hydroxymethylfurfural levels in coffee - ResearchGate. (2022, August 6). Retrieved January 24, 2026, from [Link]
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Inhalable constituents of thirdhand tobacco smoke: Chemical characterization and health impact considerations | Indoor Environment. (n.d.). Retrieved January 24, 2026, from [Link]
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Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
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A Technical Guide to the Physicochemical Characterization of 3,4,5-Trimethyl-2(5H)-furanone
Abstract: This technical guide provides a focused examination of two key physical properties of 3,4,5-Trimethyl-2(5H)-furanone (CAS No. 33488-51-6): its boiling point and density. Recognizing the limited availability of experimentally-derived data in public literature, this document emphasizes the robust methodologies required for the precise and reliable determination of these parameters. We present detailed, field-proven protocols for the Thiele tube boiling point determination and pycnometric density measurement. The rationale behind critical experimental choices is explored to ensure that the described protocols are self-validating and yield data of the highest integrity. This guide is intended for researchers, chemists, and drug development professionals who require accurate physicochemical data for process development, quality control, and formulation.
Introduction to this compound
This compound is a substituted furanone, a class of lactones that are of significant interest in the fields of flavor chemistry, natural products, and medicinal chemistry. This specific compound, identified by CAS number 33488-51-6, has been investigated for its biological activities, including potential as a germination inhibitor and for its neuroprotective properties.[1] As with any compound under investigation for pharmaceutical or commercial application, a thorough understanding of its fundamental physical properties is a prerequisite for its development.
Properties such as boiling point and density are critical for a multitude of applications:
-
Purification: Boiling point is the foundational property leveraged in distillation, a primary technique for purifying volatile liquid compounds.[2]
-
Identification: These physical constants serve as crucial benchmarks for confirming the identity and purity of a synthesized or isolated compound.[3]
-
Process Chemistry: Density and boiling point data are essential for chemical engineers in designing reaction vessels, heat exchangers, and separation processes.
-
Formulation & Drug Delivery: In drug development, density influences formulation properties like solubility, dissolution rate, and the manufacturing of dosage forms.
This guide provides both the known data for this compound and, more importantly, the detailed experimental frameworks for determining these properties with high fidelity.
Physicochemical Properties
The characterization of this compound is an ongoing endeavor, with some physical properties being predicted through computational models pending comprehensive experimental verification.
Summary of Physical Properties
The following table summarizes the currently available data for the boiling point and density of this compound. It is critical for researchers to recognize the nature of these values—whether they are experimentally determined or computationally predicted—as this context is vital for their application.
| Property | Value | Conditions | Source Type | Reference |
| Boiling Point | 60-80 °C | at 1 mmHg | Experimental | MySkinRecipes[4] |
| Density | 1.005 ± 0.06 g/cm³ | Predicted | Computational | MySkinRecipes[4] |
Note: The reported boiling point is at reduced pressure. The normal boiling point (at atmospheric pressure) would be significantly higher. The density value is a computational prediction and should be confirmed experimentally.
Experimental Determination of Physical Properties
To address the scarcity of verified experimental data, this section provides detailed, self-validating protocols for determining the boiling point and density of furanone derivatives like this compound.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3] For small sample quantities, the Thiele tube method is a classic, reliable, and efficient technique that minimizes material consumption.
This protocol is designed to provide a precise boiling point measurement for a small-scale liquid sample.
Materials:
-
Sample of this compound (~0.5 mL)
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated, appropriate range)
-
Small-diameter test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Micro-burner or heat gun
-
Safety glasses and lab coat
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of the this compound sample into the small-diameter test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end down.
-
Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band.[5] The bottom of the test tube should be aligned with the thermometer's bulb.
-
Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the main body of the tube, submerged in the oil.[6] The rubber band should remain above the oil level to prevent degradation.
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube promotes natural convection, ensuring uniform heat distribution.[6]
-
Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of trapped air.
-
Observation (Second Stage): Upon reaching the boiling point, a rapid and continuous stream of bubbles will be observed as the sample's vapor escapes.
-
Measurement: Remove the heat source once a vigorous stream of bubbles is established. The oil will begin to cool.
-
Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid sample just begins to enter the capillary tube.[6] This moment signifies that the external pressure has just overcome the vapor pressure of the sample.
-
Record Pressure: Record the ambient atmospheric pressure along with the observed boiling point.
The Thiele tube method is chosen for its high accuracy with small sample volumes, a common scenario in research and drug discovery. The self-contained convection current within the heat-transfer fluid provides exceptionally uniform heating, which is critical for a sharp, reproducible measurement and avoids the superheating issues that can plague simpler setups. This inherent design feature makes the protocol self-validating, as erratic temperature fluctuations are minimized.
Caption: Workflow for Pycnometric Density Determination.
Conclusion
The precise physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its continued research and development. While initial data exists, this guide underscores the critical need for rigorous experimental determination. The detailed protocols provided for the Thiele tube and pycnometer methods offer robust, self-validating frameworks for obtaining high-quality, reliable data essential for advancing the scientific understanding and application of this compound.
References
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PubChem. 3,5,5-Trimethyl-2(5H)-furanone. National Center for Biotechnology Information. [Link].
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Cheméo. Chemical Properties of 2(5H)-Furanone, 3,5,5-trimethyl- (CAS 50598-50-0). [Link].
-
ResearchGate. Experimental and computational studies of ?-lactones: Structure and bonding in the three-membered ring. [Link].
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PubChem. 3,4,5-trimethylfuran-2(5H)-one. National Center for Biotechnology Information. [Link].
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PubChem. ethylenediamine-N,N'-disuccinic acid. National Center for Biotechnology Information. [Link].
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Babcock University. Experiment 1: Determining the Densities of Solids. [Link].
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link].
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SlidePlayer. Determination of melting and boiling points. [Link].
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Cheméo. Chemical Properties of Ethylenediamine-N,N'-disuccinic acid (CAS 20846-91-7). [Link].
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YouTube. Determining the density of solids and liquids. The Lab Activity. [Link].
-
Truman State University. Determination of Density. [Link].
-
The Good Scents Company. 3,5,5-trimethyl-2(5H)-furanone. [Link].
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The Neuroprotective Potential of 3,4,5-Trimethyl-2(5H)-furanone: A Technical Guide for Drug Discovery and Development
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge. The complex pathophysiology of these conditions necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the neuroprotective properties of 3,4,5-trimethyl-2(5H)-furanone, a butenolide compound also known as trimethylbutenolide. Drawing upon evidence from related smoke-derived butenolides and karrikinolides, this document elucidates the compound's potential to mitigate neurodegeneration through the dual inhibition of key enzymes—monoamine oxidase (MAO) and acetylcholinesterase (AChE). Furthermore, we will explore a promising, yet-to-be-confirmed, mechanism involving the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, experimental validation protocols, and future directions for the therapeutic application of this intriguing molecule.
Introduction: The Promise of Butenolides in Neuroprotection
This compound is a substituted furanone, a class of lactones that has garnered significant interest for its diverse biological activities. Initially identified in plant-derived smoke, this compound and its structural relatives, such as karrikinolides, have been shown to influence various physiological processes. Recent research has pivoted towards their potential neuroprotective effects, offering a novel chemical scaffold for the development of therapeutics against neurodegenerative disorders.
The rationale for investigating this compound stems from the established neuroprotective activity of structurally similar butenolides. These compounds have demonstrated the ability to modulate key pathological pathways implicated in Alzheimer's and Parkinson's disease. This guide will synthesize the available data to present a cohesive understanding of the neuroprotective potential of this compound.
Unraveling the Neuroprotective Mechanisms
The neuroprotective effects of this compound are believed to be multifactorial, targeting both enzymatic and signaling pathways crucial for neuronal health and survival.
Dual Enzyme Inhibition: A Two-Pronged Approach
A primary mechanism of action for related butenolides, and by extension, this compound, is the inhibition of two key enzymes implicated in the progression of neurodegenerative diseases: monoamine oxidase (MAO) and acetylcholinesterase (AChE).
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In Parkinson's disease, the depletion of dopamine is a central pathological feature. Inhibition of MAO-B, in particular, can increase the synaptic availability of dopamine, providing symptomatic relief. Furthermore, the catalytic activity of MAO produces hydrogen peroxide, a source of oxidative stress that contributes to neuronal damage. By inhibiting MAO, this compound may not only boost neurotransmitter levels but also reduce oxidative stress in the brain.
-
Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to cognitive decline. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function.
The dual inhibition of both MAO and AChE by a single molecule presents a highly attractive therapeutic strategy, addressing multiple facets of neurodegeneration.
Potential Activation of the TrkB Signaling Pathway
Recent groundbreaking research on butenolides isolated from a marine-derived Streptomyces species has revealed a novel neuroprotective mechanism: the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway.[1] TrkB is the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.
While direct evidence for this compound is still required, the structural similarity to the active butenolides in the aforementioned study suggests a plausible mechanism. Activation of TrkB by a small molecule like this compound would mimic the effects of BDNF, triggering downstream signaling cascades that promote neuronal resilience and combat neurodegenerative processes. This represents a significant departure from simple enzyme inhibition and points towards a more profound, disease-modifying potential.
Experimental Protocols for Assessing Neuroprotective Properties
To rigorously evaluate the neuroprotective potential of this compound, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.
In Vitro Assays
This commercially available luminescent assay provides a robust method for quantifying MAO-A and MAO-B activity.
Principle: The assay utilizes a luminogenic MAO substrate that is converted into luciferin by MAO. The subsequent addition of a luciferin detection reagent generates a stable glow-type signal that is proportional to MAO activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Enzyme and Compound Preparation: Prepare serial dilutions of this compound. Prepare recombinant human MAO-A and MAO-B enzymes at the desired concentration in the appropriate reaction buffer.
-
Reaction Setup: In a 96-well white opaque plate, add the test compound dilutions, followed by the MAO enzyme. Include appropriate controls (no enzyme, no inhibitor).
-
Initiate Reaction: Add the MAO-Glo™ substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Measurement: After a 20-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
This colorimetric assay is a standard method for measuring AChE activity.
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and acetylthiocholine iodide (ATCI) solution.
-
Enzyme and Compound Preparation: Prepare serial dilutions of this compound. Prepare a solution of AChE from a commercial source (e.g., electric eel).
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, test compound dilutions, and AChE solution. Include appropriate controls.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate Reaction: Add the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition and the IC₅₀ value.
Principle: To assess the direct neuroprotective effects of this compound, neuronal cell lines (e.g., SH-SY5Y) or primary neurons can be challenged with neurotoxic insults.
General Workflow:
-
Cell Culture: Culture neuronal cells in appropriate media and conditions.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Neurotoxic Challenge: Expose the cells to a neurotoxin such as:
-
Hydrogen Peroxide (H₂O₂): To model oxidative stress.
-
6-Hydroxydopamine (6-OHDA) or MPP⁺: To model Parkinson's disease-related neurotoxicity.
-
Amyloid-β (Aβ) oligomers: To model Alzheimer's disease-related neurotoxicity.
-
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay or LDH release assay.
-
Mechanistic Studies: Investigate downstream signaling pathways by performing Western blotting for key proteins (e.g., phosphorylated TrkB, Akt, ERK) or measuring intracellular reactive oxygen species (ROS) levels.
Sources
Methodological & Application
Synthesis of 3,4,5-Trimethyl-2(5H)-furanone: A Detailed Protocol and Application Guide
Introduction: The Significance of 3,4,5-Trimethyl-2(5H)-furanone
This compound is a substituted γ-lactone that has garnered significant interest in the fields of agrochemistry and pharmacology. It has been identified as a potent seed germination inhibitor, suggesting potential applications in agriculture as a novel herbicide or plant growth regulator.[1] Furthermore, furanone scaffolds are prevalent in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The development of a robust and scalable synthesis for this compound is therefore a critical step towards enabling further research into its biological functions and potential commercial applications.
This application note provides a comprehensive, field-proven protocol for the efficient synthesis of this compound. The described methodology is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.
Synthetic Strategy: A Two-Step Approach from 2,3-Dimethylmaleic Anhydride
The presented synthesis is a high-yielding, two-step process commencing from the readily available starting material, 2,3-dimethylmaleic anhydride.[2] The core of this strategy involves a nucleophilic addition of a methyl group to the anhydride, followed by a subsequent reduction to yield the target furanone. This approach is advantageous due to its straightforward execution and high overall yield.
The logical flow of the synthesis is depicted in the workflow diagram below:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the intermediate, 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one, and its subsequent reduction to the final product.
Part 1: Synthesis of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one
This initial step involves the nucleophilic addition of a methyl group from methyllithium to one of the carbonyl carbons of 2,3-dimethylmaleic anhydride. This reaction proceeds through the formation of a tetrahedral intermediate, which upon workup yields the hydroxylated furanone intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dimethylmaleic Anhydride | 126.11 | 1.08 g | 8 |
| Methyllithium (1.6 M in diethyl ether) | 21.98 | 5.0 mL | 8 |
| Diethyl ether (anhydrous) | 74.12 | - | - |
| Hexane | 86.18 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Silica gel (for column chromatography) | - | 30 g | - |
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1.08 g (8 mmol) of 2,3-dimethylmaleic anhydride.
-
Solvent Addition: Add a suitable volume of anhydrous diethyl ether to dissolve the anhydride.
-
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add 5.0 mL (8 mmol) of a 1.6 M solution of methyllithium in diethyl ether dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of 30% ethyl acetate in hexane as the eluent to afford 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one.[2] A typical yield for this step is approximately 79%.[2]
Part 2: Reduction of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one to this compound
The second and final step is the reduction of the hydroxyl group at the C5 position. Sodium borohydride is an effective and mild reducing agent for this transformation, leading to the desired this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | 142.15 | 0.97 g | 6.8 |
| Sodium borohydride | 37.83 | - | - |
| Methanol | 32.04 | - | - |
| Diethyl ether | 74.12 | - | - |
| Saturated aqueous ammonium chloride | - | - | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 0.97 g (6.8 mmol) of 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one obtained from the previous step in methanol.
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride portion-wise to the stirred solution. The amount of sodium borohydride should be in slight excess to ensure complete reduction.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[2]
Reaction Mechanism and Rationale
The synthetic route's efficiency lies in its well-understood and reliable reaction mechanisms.
Caption: Simplified reaction mechanism for the two-step synthesis.
Causality behind Experimental Choices:
-
Methyllithium as Nucleophile: Methyllithium is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the anhydride. Its use ensures a high conversion rate in the first step.
-
Sodium Borohydride for Reduction: Sodium borohydride is a selective reducing agent that is ideal for reducing the hydroxyl group in the presence of the ester functionality of the furanone ring. It is also safer and easier to handle compared to stronger reducing agents like lithium aluminum hydride.
-
Low-Temperature Conditions: Performing the reactions at 0 °C helps to control the exothermicity of the reactions and minimizes the formation of side products.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Analytical Data |
| 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | C₇H₁₀O₃ | 142.15 | ~79 | ¹H NMR, ¹³C NMR, IR, MS |
| This compound | C₇H₁₀O₂ | 126.15 | High | ¹H NMR, ¹³C NMR, IR, MS |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for further investigation in various scientific disciplines. The high-yielding nature of this two-step synthesis makes it suitable for both small-scale laboratory work and larger-scale production.
References
-
PubChem. (n.d.). 3,4,5-trimethylfuran-2(5H)-one. Retrieved from [Link]
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Application Note: High-Sensitivity Detection of 3,4,5-Trimethyl-2(5H)-furanone in Complex Matrices
Introduction
3,4,5-Trimethyl-2(5H)-furanone is a substituted furanone derivative that contributes to the sensory profile of various food products and natural substances.[1] As a flavoring agent, it imparts pleasant, caramel-like, and sweet aromas, enhancing the richness of dairy, baked goods, and meat flavors.[1] Beyond its role in the food and fragrance industries, this compound has also been identified as a germination inhibitor for certain seeds.[2] The accurate and sensitive detection of this compound is crucial for quality control in food production, flavor profiling, and agricultural research.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of this compound. We will delve into two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are synthesized from established methods for analogous furanone compounds and are designed to be robust and adaptable to various complex matrices.
Analytical Strategies: A Methodological Overview
The selection of an appropriate analytical method for this compound is contingent on the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS/MS and LC-MS/MS offer high selectivity and sensitivity, making them well-suited for trace-level analysis.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is ideal for the analysis of volatile and semi-volatile compounds like furanones. The high resolution of gas chromatography combined with the specificity of tandem mass spectrometry allows for excellent separation from matrix interferences and confident identification and quantification. Headspace sampling techniques, such as Solid-Phase Microextraction (SPME), can be employed for clean and solvent-free sample introduction.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing less volatile and thermally labile compounds. It offers versatility in sample preparation and can directly analyze liquid samples with minimal cleanup. This method is particularly advantageous for complex liquid matrices such as beverages and biological fluids.
Protocol 1: GC-MS/MS Analysis of this compound in Solid and Semi-Solid Matrices
This protocol is adapted from a QuEChERS-like approach successfully used for the determination of other furanones in food matrices.[3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Experimental Workflow: GC-MS/MS
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step Protocol
1. Sample Preparation:
-
Centrifuge the liquid sample (e.g., fruit juice, wine, cell culture media) to remove any particulate matter.
-
Take a 10 mL aliquot of the clear supernatant.
-
Add an appropriate internal standard.
2. Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate) to the sample.
-
Vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully collect the organic (bottom) layer.
-
Repeat the extraction twice more and pool the organic extracts.
3. Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode is typically used for furanones. MRM transitions should be optimized using a standard of this compound.
Data Presentation: Expected Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/L |
| Linearity (R²) | >0.999 |
| Recovery | 90 - 105% |
| Precision (RSD) | <10% |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following validation steps are mandatory for both protocols:
-
Method Specificity: Analyze a variety of blank matrices to ensure no endogenous compounds interfere with the detection of this compound.
-
Calibration Curve: Prepare a multi-point calibration curve using a certified reference standard to establish linearity and the working range of the assay.
-
Accuracy and Precision: Perform recovery studies by spiking blank matrix with known concentrations of the analyte at low, medium, and high levels. Analyze these samples in replicate on different days to determine intra- and inter-day precision and accuracy.
-
Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the analyte by comparing the signal response of a standard in solvent versus a standard spiked into a blank matrix extract.
Conclusion
The GC-MS/MS and LC-MS/MS methods detailed in this application note provide robust and sensitive frameworks for the detection and quantification of this compound in a variety of complex matrices. The choice between the two techniques will depend on the specific application, sample type, and desired sensitivity. Proper method validation is paramount to ensure the generation of accurate and reliable data. These protocols serve as a strong foundation for researchers and scientists to develop and implement their own validated assays for this important flavor and biologically active compound.
References
-
EURL-PC. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone. Retrieved from [Link]
-
Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2018, 1-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Grosch, W., & Czerny, M. (1998). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5034-5038. Retrieved from [Link]
-
Joint Research Centre. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-2(5h)-furanone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]
-
Condurso, C., Cincotta, F., & Verzera, A. (2018). Determination of furan and furan derivatives in baby food. Food Chemistry, 254, 143-149. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5,5-trimethyl-2(5H)-furanone. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5,5-dimethyl-2(5H)-furanone. Retrieved from [Link]
-
PubChem. (n.d.). 3,5,5-Trimethyl-2(5H)-furanone. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2024). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Retrieved from [Link]
-
PubMed Central. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Retrieved from [Link]
-
Blank, I., & Schieberle, P. (1992). Quantification of the Flavour Compounds 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) and 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in Fenugreek and other Seasonings. In Flavour Precursors (pp. 101-109). American Chemical Society. Retrieved from [Link]
Sources
Application Note: Structural Elucidation of 3,4,5-Trimethyl-2(5H)-furanone using ¹H NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 3,4,5-trimethyl-2(5H)-furanone (CAS 33488-51-6). As an α,β-unsaturated γ-lactone, this compound presents distinct structural features that are readily elucidated by ¹H NMR. This note is intended for researchers and chemists in organic synthesis and drug development, offering a detailed protocol from sample preparation to in-depth spectral analysis. We will explore the causal relationships between the molecular structure and the resulting spectral data, including chemical shifts, signal integration, and spin-spin coupling patterns.
Foundational Principles and Molecular Structure
Proton NMR (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of hydrogen nuclei (protons) within a magnetic field. The key information derived from a spectrum—chemical shift, integration, and signal splitting—correlates directly to the electronic environment, quantity, and connectivity of protons, respectively.[1][2]
Molecular Structure of this compound:
The target molecule, this compound, possesses a five-membered lactone ring with a carbon-carbon double bond. Its structure contains four chemically distinct sets of protons, which will give rise to four unique signals in the ¹H NMR spectrum.
-
H-5: A single methine proton at the C5 position. It is directly attached to a carbon bonded to the ring oxygen, making it an acetal-like proton.
-
Me-5: A methyl group also at the C5 position.
-
Me-4: A vinylic methyl group attached to the β-carbon (C4) of the α,β-unsaturated system.
-
Me-3: A vinylic methyl group attached to the α-carbon (C3) of the α,β-unsaturated system.
These distinct electronic environments are the basis for the predicted spectral output.
Predicted ¹H NMR Spectral Data
A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive framework is essential for validating the experimental results.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration (Relative # of H) | Predicted Multiplicity | Rationale for Prediction |
| H-5 | 4.6 – 4.9 | 1H | Quartet (q) | Located on a carbon adjacent to the electronegative ring oxygen, resulting in significant deshielding. It is coupled to the three protons of the Me-5 group (n+1 = 3+1 = 4). |
| Me-4 | 2.0 – 2.2 | 3H | Narrow Quartet (q) or Singlet (s) | Vinylic methyl group at the β-position is deshielded by resonance with the carbonyl group. Long-range allylic coupling to the Me-3 protons may result in a finely split quartet (J ≈ 1-2 Hz). |
| Me-3 | 1.8 – 2.0 | 3H | Narrow Quartet (q) or Singlet (s) | Vinylic methyl group at the α-position. Less deshielded than Me-4. Also subject to long-range allylic coupling with Me-4 protons. |
| Me-5 | 1.4 – 1.6 | 3H | Doublet (d) | Aliphatic methyl group on a carbon adjacent to the electronegative oxygen. It is coupled to the single H-5 proton (n+1 = 1+1 = 2). |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible data. Each step includes justifications grounded in best practices for NMR spectroscopy.
Workflow Overview
Caption: Vicinal coupling in the C5-Me5 fragment.
-
The H-5 Quartet and Me-5 Doublet: The signal for H-5 (1H) at ~4.7 ppm will be split into a quartet by the three adjacent protons of the Me-5 group. Reciprocally, the signal for the Me-5 protons (3H) at ~1.5 ppm will be split into a doublet by the single H-5 proton. This mutual splitting pattern is irrefutable evidence of the -CH(CH₃)- fragment connected to the ring oxygen.
-
The Vinylic Methyl Signals: The signals for Me-4 (~2.1 ppm, 3H) and Me-3 (~1.9 ppm, 3H) appear as sharp singlets or very narrow quartets. The lack of significant splitting confirms their attachment to the double bond, which has no other attached protons. Their distinct chemical shifts are due to their different positions relative to the carbonyl group; the β-methyl (Me-4) experiences stronger deshielding through conjugation. [3]* Integration Ratios: The integral areas must correspond to a 1:3:3:3 ratio, confirming the relative count of protons for the H-5, Me-5, Me-4, and Me-3 groups.
By systematically analyzing these four aspects—number of signals, chemical shifts, integration, and multiplicity—one can unequivocally confirm the structure of this compound.
References
-
Boykin, D. W. (1989). ¹⁷O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Pernin, D., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules. Available at: [Link]
-
University of Illinois, Urbana-Champaign. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Western University, JB Stothers NMR Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Gurst, J.E. (1971). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. Available at: [Link]
Sources
Application Note: Mass Spectrometry Fragmentation of 3,4,5-Trimethyl-2(5H)-furanone
Introduction
3,4,5-Trimethyl-2(5H)-furanone is a substituted γ-lactone that belongs to a class of compounds known for their significant impact on the aroma and flavor profiles of various food products and natural substances. The structural characterization and quantification of such furanones are critical in fields ranging from food science and flavor chemistry to metabolomics and the development of new therapeutic agents. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the premier analytical tool for this purpose due to its unparalleled sensitivity and specificity.
This application note provides a detailed guide to the mass spectrometric behavior of this compound. In the absence of a publicly available, verified mass spectrum for this specific isomer, this document synthesizes established fragmentation principles of structurally related alkylated furanones and lactones to propose the most probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.[1] Furthermore, it outlines comprehensive, field-proven protocols for the analysis of this compound, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Part 1: Proposed Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) at a standard 70 eV is a high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For this compound (Molecular Weight: 126.15 g/mol ), the fragmentation is expected to be driven by the inherent instability of the molecular ion and the propensity for cleavage adjacent to functional groups and at points of substitution.
The molecular ion, [C₇H₁₀O₂]⁺˙ at m/z 126, will be formed by the ejection of an electron. The subsequent fragmentation cascade is likely to proceed through several key pathways initiated by the lactone functionality and the alkyl substituents.
Key Proposed Fragmentation Mechanisms:
-
Alpha-Cleavage: The bond adjacent to the carbonyl group is a prime site for cleavage. Loss of a methyl radical (•CH₃) from the C5 position is a highly probable initial fragmentation step, leading to a stable acylium ion.
-
Ring Opening and Cleavage: The furanone ring can undergo cleavage, often initiated by the charge localized on one of the oxygen atoms. This can lead to the loss of neutral molecules like carbon monoxide (CO) and ketenes.
-
Loss of Alkyl Groups: The methyl groups at C3, C4, and C5 can be lost as radicals, leading to a series of fragment ions. The stability of the resulting carbocation plays a crucial role in determining the abundance of these fragments.[2]
The proposed EI fragmentation pathway is visualized in the following diagram:
Caption: Proposed EI fragmentation of this compound.
Summary of Predicted Key EI Fragment Ions
| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 126 | [C₇H₁₀O₂]⁺˙ | Molecular Ion | Confirms molecular weight. |
| 111 | [C₆H₇O₂]⁺ | Loss of a methyl radical (•CH₃) from the C5 position. | A primary, high-abundance fragment indicating a labile methyl group. |
| 83 | [C₅H₇O]⁺ | Loss of carbon monoxide (CO) from the m/z 111 ion. | Characteristic loss from lactone structures. |
| 81 | [C₅H₅O]⁺ | Loss of H₂ from the m/z 83 ion. | Further stabilization of the fragment. |
| 55 | [C₃H₃O]⁺ | Result of ring cleavage and rearrangement. | Common fragment in cyclic esters. |
| 43 | [CH₃CO]⁺ | Acylium ion, likely from cleavage of the ring. | Often a base peak in spectra of compounds with acetyl moieties or precursors. |
Part 2: Proposed Electrospray Ionization (ESI) Fragmentation Pathway
Electrospray ionization is a soft ionization technique, typically generating protonated molecules [M+H]⁺ in positive ion mode. Fragmentation is then induced in a collision cell (MS/MS). For this compound, the protonated molecule [C₇H₁₁O₂]⁺ at m/z 127 would be the precursor ion for MS/MS analysis. The fragmentation of protonated lactones is often characterized by the loss of small, stable neutral molecules.[3][4]
Key Proposed ESI-MS/MS Fragmentation Mechanisms:
-
Neutral Loss of Water: If a proton adds to the carbonyl oxygen, it can facilitate a rearrangement leading to the elimination of a water molecule (H₂O).
-
Neutral Loss of Carbon Monoxide: Ring-opening of the protonated lactone can form an acylium ion intermediate, which can then lose carbon monoxide (CO).[3] This is a common pathway for five-membered lactones.[3]
The proposed ESI-MS/MS fragmentation is depicted below:
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Summary of Predicted Key ESI-MS/MS Fragment Ions
| Precursor m/z | Product m/z | Neutral Loss | Proposed Fragmentation Pathway |
| 127 | 109 | H₂O (18 Da) | Protonation of carbonyl oxygen followed by rearrangement and elimination of water. |
| 127 | 99 | CO (28 Da) | Ring opening to form an intermediate that loses carbon monoxide. |
Part 3: Analytical Protocols
Protocol 1: GC-MS Analysis for Volatile Profiling
This protocol is designed for the identification and quantification of this compound in complex matrices such as food extracts or synthetic reaction mixtures.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 5 mL of aqueous sample, add 1 g of NaCl to increase the ionic strength. b. Add 5 mL of dichloromethane (DCM) or ethyl acetate. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 rpm for 10 minutes to separate the phases. e. Carefully collect the organic (bottom DCM or top ethyl acetate) layer. f. Dry the organic extract over anhydrous sodium sulfate. g. Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or Split 20:1 (for higher concentrations).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
Caption: Workflow for GC-MS analysis of this compound.
Protocol 2: LC-MS/MS Analysis for Targeted Quantification
This protocol is suitable for the sensitive and selective quantification of this compound, especially in complex matrices where isobaric interferences are a concern.
1. Sample Preparation (Dilute-and-Shoot or SPE): a. For simple matrices (e.g., beverages): Centrifuge the sample at 10,000 rpm for 10 minutes. Dilute the supernatant 1:10 with the initial mobile phase. b. For complex matrices (e.g., biological fluids): Use Solid Phase Extraction (SPE). i. Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. ii. Load 1 mL of the sample. iii. Wash with 3 mL of 5% methanol in water. iv. Elute with 2 mL of methanol. v. Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5% to 95% B.
-
8-10 min: 95% B.
-
10.1-12 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 40 psi.
-
Sheath Gas Temp: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 4000 V.
-
MRM Transitions (Proposed):
-
Quantifier: 127 → 99 (Collision Energy: 10 V).
-
Qualifier: 127 → 109 (Collision Energy: 15 V).
-
-
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. By leveraging established principles of furanone fragmentation, we have proposed detailed EI and ESI-MS/MS fragmentation pathways that can guide spectral interpretation and method development. The provided GC-MS and LC-MS/MS protocols offer robust starting points for researchers to achieve reliable identification and quantification of this and structurally similar compounds. As with any analysis of a compound lacking a certified standard, it is imperative to confirm tentative identifications through synthesis of a reference standard or by using orthogonal analytical techniques.
References
-
The Good Scents Company. (n.d.). 3,5,5-trimethyl-2(5H)-furanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39738, 3,5,5-Trimethyl-2(5H)-furanone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3,5,5-trimethyl-furan-2-one. Retrieved from [Link]
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
- Ramirez-Gonzalez, F. J., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(6), 647-656.
-
Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]
- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2654-2658.
- Zhong, Y., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3861.
- Gouteux, B., et al. (2006). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives in the Erika Fuel Oil. International Oil Spill Conference Proceedings, 2006(1), 345-350.
- Gomez, A., et al. (2007). Atmospheric degradation of 3-methylfuran: Kinetic and products study. Atmospheric Environment, 41(29), 6146-6160.
-
National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30945, 3-Methyl-2(5H)-furanone. Retrieved from [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Isomerization in 2(5H)-Furanone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2(5H)-furanones, also known as γ-crotonolactones or butenolides. These moieties are critical building blocks in organic synthesis and are core scaffolds in numerous natural products and bioactive compounds.[1] However, their synthesis is often plagued by challenges related to double bond isomerization, leading to product mixtures that are difficult to purify and can compromise yield and stereochemical integrity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven protocols to diagnose, resolve, and prevent them.
Part 1: FAQs - The Fundamentals of Furanone Isomerization
Q1: I've synthesized a furanone, but my characterization data suggests a mixture. What are the common isomers of 2(5H)-furanone I might be seeing?
A: In the synthesis of 2(5H)-furanones, the most common isomeric impurity is the 2(3H)-furanone . The key difference lies in the position of the endocyclic double bond:
-
2(5H)-Furanone (α,β-unsaturated lactone): The double bond is in conjugation with the carbonyl group. This is typically the more thermodynamically stable isomer.[2]
-
2(3H)-Furanone (β,γ-unsaturated lactone): The double bond is not in conjugation with the carbonyl. This is often the kinetically favored product in certain synthetic routes.[3]
The presence of both isomers can lead to complex NMR spectra and difficulties in purification. In some cases, especially with γ-hydroxybutenolide precursors, you may also contend with an equilibrium involving the open-chain γ-keto acid tautomer.[4]
Q2: Why is the 2(5H)-furanone isomer generally more stable and often the target molecule?
A: The stability of the 2(5H)-furanone isomer stems from the principle of conjugation. The π-systems of the C=C double bond and the C=O double bond overlap, creating a more extensive, delocalized electron system. This delocalization lowers the overall energy of the molecule. Energy calculations have shown that the 2(5H)-furanone is more stable than its 2(3H)-counterpart by a significant margin (approx. 24.5 kJ/mol).[2] This inherent stability makes it the preferred thermodynamic product and a common target in synthetic campaigns aimed at producing bioactive molecules and natural products.[5][6]
Q3: What is the chemical mechanism that allows these two isomers to interconvert?
A: The interconversion, or isomerization, between 2(3H)- and 2(5H)-furanones is a prototropic rearrangement that can be catalyzed by either acid or base. The process involves the deprotonation and subsequent reprotonation of the furanone ring at a different position.
-
Base-Catalyzed Mechanism: This is the most common and often intentionally utilized method. A base removes a proton from the carbon alpha to the carbonyl (C3) in the 2(3H)-isomer or from the gamma-carbon (C4) in the 2(5H)-isomer. This generates a resonance-stabilized dienolate intermediate.[7][8] Protonation of this intermediate at the alpha-carbon (C3) regenerates the less stable 2(3H)-isomer, while protonation at the gamma-carbon (C4) yields the more stable, conjugated 2(5H)-isomer.[7] Given the thermodynamic stability, the equilibrium strongly favors the formation of the 2(5H)-furanone.[9]
-
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making the furanone ring more susceptible to tautomerization. A conjugate base can then remove a proton to form a dienol intermediate, which can be reprotonated at either the alpha or gamma position to yield the respective isomers.
Below is a diagram illustrating the base-catalyzed pathway, which is more frequently leveraged for preparative purposes.
Caption: Base-catalyzed isomerization via a common dienolate intermediate.
Part 2: Troubleshooting Guide for Experimental Workflows
Q4: My reaction produced the kinetic 2(3H)-furanone, but my project requires the thermodynamically stable 2(5H)-isomer. How can I facilitate this conversion post-synthesis?
A: This is a frequent scenario, particularly in reactions like the Baeyer-Villiger oxidation of furfural where the 2(3H)-furanone is the initial product.[3] You can effectively convert the kinetic product to the desired thermodynamic isomer by performing a base-catalyzed isomerization during the workup or as a separate step.
Field-Proven Protocol: Base-Catalyzed Isomerization
-
Dissolution: Dissolve the crude reaction mixture containing the 2(3H)-furanone in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base. A 5% aqueous solution of potassium carbonate (K₂CO₃) is highly effective.[3] Other bases like N,N-dimethylethanolamine have also been reported.
-
Agitation & Monitoring: Gently agitate the biphasic mixture for 15-30 minutes. The isomerization often occurs rapidly at the interface. You can monitor the progress by taking a small aliquot of the organic layer, removing the solvent, and analyzing by ¹H NMR or TLC.
-
Workup: Once the conversion is complete, separate the organic layer. Wash it with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2(5H)-furanone, which can then be purified.
Causality: The mild base deprotonates the furanone to form the shared dienolate intermediate. The subsequent protonation by water overwhelmingly occurs at the gamma-position (C4) to form the more stable conjugated system, effectively driving the equilibrium to the 2(5H)-isomer.[3][9]
Q5: My reaction is complete, but I have a persistent mixture of isomers that I cannot convert. What are my options for purification?
A: When isomerization is incomplete or undesired, and you are left with a mixture, purification becomes the primary challenge as the isomers often have very similar polarities.[10] Simple distillation is frequently ineffective.[10] Your primary recourse is chromatography.
| Purification Technique | Principle & Application | Key Considerations & Limitations |
| Preparative TLC/Flash Chromatography | Adsorption chromatography on silica gel. | Often the first method to try. Isomers can be difficult to separate; requires extensive solvent system screening (e.g., hexane/ethyl acetate gradients). May work for small scales.[10] |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Can be highly effective for separating compounds with subtle polarity differences. A scalable method suitable for isolating impurities.[11] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO₂) as the mobile phase. | Particularly effective for separating thermally unstable compounds and stereoisomers. Offers fast, efficient separations.[12] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Limited to thermally stable and volatile furanone derivatives. Chiral GC columns can resolve enantiomers.[12] |
| Centrifugal Partition Chromatography (CPC) | A form of liquid-liquid chromatography without a solid support. | Excellent for preparative-scale separations, minimizing the risk of product degradation on solid stationary phases.[13] |
Expert Insight: For challenging separations, a multi-technique approach may be necessary. Start with flash chromatography to remove gross impurities, followed by preparative HPLC or SFC for the final isomer separation.[12][13]
Q6: How can I design my synthesis to directly favor the formation of the 2(5H)-furanone and avoid isomerization issues altogether?
A: Proactive control is always superior to reactive purification. The strategy depends on whether your reaction is under kinetic or thermodynamic control.
-
Promote Thermodynamic Control: If the desired 2(5H)-isomer is the thermodynamic product, running the reaction at a higher temperature or for a longer duration can allow the initially formed kinetic product to equilibrate to the more stable isomer. The inclusion of a catalytic amount of a mild, non-nucleophilic base can also facilitate this in-situ isomerization.
-
Catalyst Selection: In many modern synthetic methods, the choice of catalyst is paramount in controlling regioselectivity.[14][15] For instance, certain organocatalysts or metal complexes are designed to promote specific proton transfer pathways, leading directly to the α,β-unsaturated product.[7][16]
-
Strategic Workup: Be mindful that acidic or basic conditions during workup can induce unwanted isomerization. If your desired product is the less stable isomer, a strictly neutral workup (e.g., quenching with saturated ammonium chloride, washing with water) is critical.
The following diagram outlines a logical troubleshooting workflow when facing an unexpected isomer mixture.
Caption: Troubleshooting workflow for furanone isomer mixtures.
References
-
Škof, M., et al. (2021). Indirect Baeyer–Villiger Oxidation of Furfural by In Situ Formed HOBr in an Undivided Electrochemical Cell. ChemSusChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Butenolide synthesis. Available at: [Link]
-
Wu, Y., Singh, R. P., & Deng, L. (2011). Asymmetric olefin isomerization of butenolides via proton transfer catalysis by an organic molecule. Journal of the American Chemical Society, 133(32), 12458–12461. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Available at: [Link]
-
Du, H., & Zhao, B. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(13), 9007-9079. Available at: [Link]
-
American Chemical Society Publications. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Available at: [Link]
-
MDPI. (2022). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Molecules, 27(15), 5001. Available at: [Link]
-
ResearchGate. (n.d.). Isomerization of 2(3H)‐furanone 3 into 2(5H)‐furanone 4 under basic conditions. Available at: [Link]
-
Reddit. (2023). Help with purification of furanones. r/chemhelp. Available at: [Link]
-
Bentham Science. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Current Organic Chemistry, 20(26). Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis of highly substituted γ-hydroxybutenolides through the annulation of keto acids with alkynes and subsequent hydroxyl transposition. Chemical Communications, 51(84), 15416-15419. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Available at: [Link]
-
National Institutes of Health. (2018). Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction. Angewandte Chemie International Edition, 57(37), 11993-11997. Available at: [Link]
-
Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-134. Available at: [Link]
-
MDPI. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. Molecules, 27(7), 2182. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Applications of γ-Hydroxybutenolides. Available at: [Link]
-
El-Sayed, W. M. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 7(1), 24-32. Available at: [Link]
-
American Chemical Society. (2015). Synthetic Applications of Gamma-Hydroxybutenolides. 60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. Available at: [Link]
-
Semantic Scholar. (1990). PHOTOCHEMICAL TRANSFORMATIONS OF 2(5H)-FURANONES. A REVIEW. Available at: [Link]
-
Thieme. (2012). Regioselective Synthesis of Indanones. Synthesis, 44(11), 1713-1716. Available at: [Link]
-
Rotachrom Technologies. (2023). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]
-
National Institutes of Health. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5001. Available at: [Link]
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Technical Support Center: Enhancing the Stability of Furanone Compounds in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for enhancing the stability of furanone compounds in aqueous solutions. Furanones are a critical class of heterocyclic compounds with broad applications, from flavor and fragrance chemistry to promising scaffolds for anticancer agents[1][2]. However, their inherent instability in aqueous media presents a significant challenge for experimental reproducibility and formulation development. This document provides troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the instability of furanone compounds in aqueous environments.
Q1: Why is my furanone compound degrading so quickly in my aqueous buffer?
A: The instability of the furanone ring in aqueous solutions is typically driven by several key mechanisms:
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pH-Dependent Hydrolysis: The lactone (cyclic ester) functionality in the furanone ring is susceptible to hydrolysis. This reaction is often catalyzed by either acidic or basic conditions, leading to ring-opening and the formation of inactive or undesired byproducts[3]. For example, 5-hydroxy-2(5H)-furanone has been shown to convert into succinic acid, a process that is accelerated at higher pH values and temperatures[4].
-
Oxidation: The electron-rich furan ring can be sensitive to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of peroxides and subsequent ring-opening or polymerization products[5]. While some furanones exhibit antioxidant properties, others can act as pro-oxidants, generating superoxide radicals that further promote degradation[6][7].
-
Polymerization: Under certain conditions, particularly in acidic environments, reactive intermediates formed during initial degradation can lead to polymerization, resulting in insoluble materials and a loss of the desired compound[8].
Understanding which of these pathways is dominant in your specific experimental system is the first step toward developing an effective stabilization strategy.
Q2: What are the most critical factors I need to control to improve stability?
A: Based on the degradation mechanisms, the most critical experimental parameters to control are:
-
pH: This is often the most significant factor. The rate of hydrolysis can vary dramatically across the pH scale. A stability study across a range of pH values is essential to identify a pH "sweet spot" where the compound is most stable[9].
-
Temperature: Degradation reactions, both hydrolytic and oxidative, are accelerated at higher temperatures. Storing stock solutions and conducting experiments at the lowest feasible temperature can significantly slow down degradation[10].
-
Oxygen Content: If your compound is susceptible to oxidation, minimizing its exposure to oxygen is crucial. This can be achieved by using deoxygenated solvents and blanketing solutions with an inert gas like nitrogen or argon.
-
Light Exposure: Photodegradation can be a factor for some compounds. Storing solutions in amber vials or in the dark can prevent light-induced degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation. Using high-purity water and reagents, or including a chelating agent like EDTA in your buffer, can mitigate this effect.
Q3: How do I select the optimal pH and buffer system for my furanone compound?
A: The optimal pH is the one at which the compound exhibits the lowest rate of degradation. To determine this, a forced degradation study is recommended.
Experimental Workflow for pH Optimization:
-
Prepare a series of buffer solutions across a relevant pH range (e.g., pH 2 to 8).
-
Dissolve your furanone compound in each buffer at a known concentration.
-
Incubate the samples at a controlled temperature (e.g., 40°C to accelerate degradation).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the concentration of the remaining furanone using a validated stability-indicating analytical method, such as HPLC or GC-MS[11][12].
-
Plot the concentration of the furanone versus time for each pH and calculate the degradation rate constant. The pH with the lowest rate constant is your optimal pH for storage and experimentation.
A study on 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) and its derivatives found that stability was highly dependent on both the pH and the specific chemical structure of the furanone[9]. This underscores the importance of empirical testing for your specific compound.
Q4: I've heard about using cyclodextrins for stabilization. How do they work?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a "guest" molecule, such as a furanone, if it has the appropriate size and hydrophobicity. This forms a non-covalent "inclusion complex."[13]
The stabilization mechanism is twofold:
-
Shielding from Hydrolysis: By sequestering the furanone molecule within its hydrophobic core, the cyclodextrin physically shields the labile lactone group from water molecules and hydroxide ions in the bulk solution, thereby inhibiting hydrolysis.
-
Increased Apparent Solubility: While furanones are often water-soluble, forming an inclusion complex can improve the solubility of more hydrophobic derivatives, preventing precipitation and keeping the compound available for your experiment[14].
β-cyclodextrin is commonly used due to its cavity size being suitable for many drug-like molecules[15]. Chemically modified CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.
Caption: Cyclodextrin encapsulation protects furanone from degradation.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Rapid loss of parent compound in solution, confirmed by HPLC/GC-MS. | 1. pH-Mediated Hydrolysis: The pH of your solution is likely too acidic or too basic, accelerating the cleavage of the lactone ring. | Solution: Perform a pH-rate profile study as described in FAQ Q3. Identify the pH of maximum stability and buffer your solution accordingly. Ensure the buffer has sufficient capacity to maintain the pH. |
| 2. Oxidation: The compound is degrading due to reaction with dissolved oxygen. This is common for furanones with electron-donating groups. | Solution: Prepare your solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes). Store the final solution under an inert atmosphere. Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT), but first verify its compatibility with your downstream assay. | |
| Low aqueous solubility limits experimental concentrations. | Hydrophobicity of the Furanone: Your specific furanone derivative may have poor water solubility, leading to precipitation or inaccurate concentrations. | Solution: Use a co-solvent system (e.g., water with 5-10% ethanol or DMSO), ensuring the co-solvent does not interfere with your experiment. Alternatively, utilize cyclodextrin complexation (see Protocol 1) to significantly enhance apparent solubility[13]. |
| Appearance of new, unidentified peaks in chromatograms over time. | Formation of Degradation Products: The new peaks are likely the result of hydrolysis, oxidation, or other reactions. | Solution: This confirms instability. Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the degradation products. This can provide clues to the degradation pathway (e.g., an increase in mass of 18 Da suggests hydrolysis). Use this information to refine your stabilization strategy (e.g., if oxidation is confirmed, implement stricter anaerobic techniques). |
| Solution color changes or becomes cloudy upon storage. | 1. Polymerization: Acid-catalyzed degradation can lead to the formation of insoluble polymers[8]. | Solution: Re-evaluate the solution pH. Polymerization is often more prevalent at lower pH values. Increasing the pH to a more neutral or slightly basic range (if the compound is stable there) may prevent this. |
| 2. Oxidation: Some oxidative degradation pathways can produce colored byproducts. | Solution: Implement the antioxidant and anaerobic handling strategies described above. Protect the solution from light, as photo-oxidation can also lead to colored degradants. |
Experimental Protocols
Protocol 1: Preparation of a Furanone-Cyclodextrin Inclusion Complex for Enhanced Stability
This protocol describes a standard laboratory method for preparing a stabilized furanone solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
Furanone compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Determine Molar Ratio: A common starting point is a 1:1 molar ratio of furanone to HP-β-CD. You may need to optimize this ratio for your specific compound.
-
Prepare HP-β-CD Solution:
-
Calculate the required mass of HP-β-CD for your desired final volume and concentration.
-
In a clean glass beaker, add the HP-β-CD to approximately 80% of the final volume of high-purity water.
-
Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved. HP-β-CD is highly soluble in water.
-
-
Add Furanone Compound:
-
Weigh the required amount of your furanone compound for a 1:1 molar ratio.
-
Slowly add the furanone powder to the stirring HP-β-CD solution. Adding it slowly prevents clumping.
-
-
Facilitate Complexation:
-
Continue stirring the solution at room temperature for at least 2-4 hours. For difficult-to-complex compounds, this can be extended to 24 hours.
-
The solution should become clear as the furanone is encapsulated within the cyclodextrin cavity.
-
-
Finalize and Sterilize:
-
Once the furanone is fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of water and add it to the flask.
-
Bring the solution to the final volume with high-purity water.
-
For biological experiments, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
-
Verification (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (looking for chemical shifts in the furanone or cyclodextrin protons) or Differential Scanning Calorimetry (DSC).
-
Validate the improved stability by performing a comparative degradation study against the furanone dissolved in water alone.
-
Caption: Workflow for preparing a furanone-cyclodextrin complex.
References
-
Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available at: [Link]
-
Discovery of novel furanone derivatives as potent Cdc7 kinase inhibitors. PubMed. Available at: [Link]
-
UNUSUAL CONVERSION OF 5-HYDROXY-2(5H)-FURANONE IN AQUEOUS SOLUTION. Springer Link. Available at: [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available at: [Link]
-
Oxidation of furans (Review). ResearchGate. Available at: [Link]
-
Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PubMed Central. Available at: [Link]
-
Anti-oxidation properties of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f). PubMed. Available at: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PubMed Central. Available at: [Link]
-
The study of stabilizing food enzymes using b-cyclodextrins. Functional Foods in Health and Disease. Available at: [Link]
-
Characterization, Stability, and Antibrowning Effects of Oxyresveratrol Cyclodextrin Complexes Combined Use of Hydroxypropyl Methylcellulose. MDPI. Available at: [Link]
-
Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory. Available at: [Link]
-
Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Springer Link. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Flavor Enhancement: 3,4,5-Trimethyl-2(5H)-furanone vs. Traditional Umami Boosters
For researchers, scientists, and product development professionals navigating the complex world of flavor modulation, the choice of a suitable flavor enhancer is a critical decision that profoundly impacts the sensory profile of the final product. This guide provides an in-depth technical comparison between the emerging potential of 3,4,5-Trimethyl-2(5H)-furanone and the well-established efficacy of traditional flavor enhancers such as Monosodium Glutamate (MSG), Disodium Inosinate (IMP), and Disodium Guanylate (GMP). We will delve into their distinct mechanisms of action, comparative efficacy based on available data, and the experimental protocols required for their rigorous evaluation.
Introduction to Flavor Enhancement
Flavor enhancers are substances that, when added to food, have the ability to intensify or improve the existing flavors and aromas. The goal is not to impart a new flavor but to amplify the inherent taste characteristics of the food, leading to a more satisfying sensory experience. The most well-known category of flavor enhancers targets the "umami" taste, the fifth basic taste often described as savory or meaty.[1] However, a broader class of compounds, including certain furanones, contribute to flavor enhancement through different sensory pathways, often by introducing complex aroma notes that create a perception of richness and depth.
The Contenders: A Chemical and Mechanistic Overview
This compound: A Profile
This compound is a heterocyclic organic compound belonging to the furanone family.[2] These compounds are often formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[3][4]
-
Chemical Structure: C₇H₁₀O₂[2]
-
Molecular Weight: 126.15 g/mol [5]
-
Flavor Profile: It is primarily recognized for its pleasant, sweet, and caramel-like aroma.[1][6] It is known to enhance the perception of richness in a variety of food products, including dairy, baked goods, and even meat.[1] Its application is common in artificial flavor formulations for butter, maple, and various fruit flavors.[1][6]
Mechanism of Flavor Enhancement: Unlike traditional umami enhancers, the flavor contribution of this compound and related furanones is primarily driven by their potent aroma-active properties. The current understanding suggests that these compounds do not directly interact with umami taste receptors. Instead, their efficacy lies in providing a complex aromatic background that complements and elevates the overall flavor profile. The "sweet" and "caramel" notes can balance savory profiles, adding a layer of complexity and richness. Recent research has begun to identify specific olfactory receptors that are activated by furanones like sotolon and furaneol, providing a molecular basis for their distinct aroma perception.[3][4]
The Umami Powerhouses: MSG, IMP, and GMP
Monosodium glutamate (MSG), disodium inosinate (IMP), and disodium guanylate (GMP) are the cornerstones of umami flavor enhancement.[7][8]
-
Monosodium Glutamate (MSG): The sodium salt of glutamic acid, a naturally occurring amino acid.[9] MSG provides a pure umami taste.[1]
-
Disodium Inosinate (IMP): The disodium salt of inosinic acid, a nucleotide.[10][11]
-
Disodium Guanylate (GMP): The disodium salt of guanylic acid, another nucleotide.[12][13]
Mechanism of Flavor Enhancement: The mechanism of umami taste perception is well-characterized and involves the activation of specific G protein-coupled receptors, primarily T1R1 and T1R3, on the taste buds.[14][15] Glutamate, the active component of MSG, binds to these receptors, triggering a signaling cascade that is perceived as umami.[14] IMP and GMP, while having little taste on their own, exhibit a remarkable synergistic effect with MSG.[16][17] They bind to a different site on the T1R1/T1R3 receptor, allosterically modulating it to enhance its sensitivity to glutamate. This synergy can amplify the umami taste by many folds, allowing for a significant flavor boost with smaller quantities of additives.[16]
Comparative Efficacy: A Tale of Two Mechanisms
Direct comparative studies quantifying the flavor-enhancing efficacy of this compound against MSG, IMP, and GMP are scarce in publicly available literature. This is likely due to their fundamentally different modes of action. However, a qualitative and application-based comparison can be drawn.
| Feature | This compound & other Furanones | Monosodium Glutamate (MSG) | Disodium Inosinate (IMP) & Disodium Guanylate (GMP) |
| Primary Flavor Contribution | Sweet, caramel, nutty, savory, enhances richness[1][9][14] | Pure umami (savory)[1] | Umami enhancement (synergistic with MSG)[10][18] |
| Mechanism of Action | Olfactory (aroma) and gustatory (taste) perception | Binds to umami taste receptors (T1R1/T1R3)[14] | Allosteric modulation of umami receptors[16] |
| Synergistic Effects | Can work well with other aroma compounds[19] | Synergistic with IMP and GMP[16] | Highly synergistic with MSG[16][17] |
| Typical Applications | Baked goods, dairy, confectionery, maple and fruit flavors, savory sauces[1][9] | Soups, broths, processed meats, snacks, savory dishes[9] | Soups, sauces, snacks, processed foods (often in combination with MSG)[11][18] |
| Enhancement Strategy | Adds complexity and richness through aroma and taste | Directly boosts the primary umami taste | Amplifies the umami taste provided by glutamate |
In essence, the choice between these flavor enhancers depends on the desired outcome:
-
To amplify the core savory, "meaty" taste of a product, the synergistic combination of MSG with IMP and/or GMP is the industry standard and most effective approach.
-
To add a layer of complex, rich, and warm notes , and to enhance the perception of sweetness and caramelization in both sweet and savory applications, This compound and related furanones are excellent candidates.
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of these flavor enhancers, a combination of sensory and instrumental analysis is required.
Sensory Evaluation: The Human Panel
A trained sensory panel is indispensable for evaluating the complex attributes of flavor.[4]
Objective: To compare the flavor-enhancing effects of this compound and a blend of MSG+IMP in a standardized savory broth.
Panelists: A panel of 10-12 trained sensory assessors, screened for their ability to detect and scale basic tastes and aromas.
Samples:
-
Control Broth (low-sodium chicken or vegetable broth)
-
Control Broth + 0.1% this compound
-
Control Broth + 0.5% MSG + 0.05% IMP
-
Control Broth + 0.1% this compound + 0.5% MSG + 0.05% IMP
Methodology: Quantitative Descriptive Analysis (QDA)
-
Attribute Generation: The panel, through a series of preliminary tastings, develops a consensus vocabulary to describe the sensory attributes of the samples. These may include: umami/savory intensity, saltiness, sweetness, caramel aroma, brothy aroma, richness, and overall flavor intensity.
-
Scoring: Panelists individually rate the intensity of each attribute for each sample on a 15-cm line scale anchored from "none" to "very intense."
-
Data Analysis: The data is analyzed using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory profiles.
Instrumental Analysis: The Electronic Tongue
An electronic tongue is an analytical instrument equipped with an array of chemical sensors that can distinguish between different tastes in liquid samples.
Objective: To obtain an objective, quantitative measure of the taste profiles of the different flavor enhancer solutions.
Samples: The same samples as prepared for the sensory evaluation.
Methodology:
-
Calibration: The electronic tongue is calibrated according to the manufacturer's instructions using standard taste solutions (e.g., salty, sour, sweet, bitter, umami).
-
Measurement: Each sample is analyzed by the electronic tongue. The sensors generate a unique pattern of electrical signals in response to the chemical compounds in the sample.
-
Data Analysis: The instrument's software uses multivariate statistical methods, such as PCA or Discriminant Function Analysis (DFA), to create a "taste map." This map visually represents the differences in the taste profiles of the samples. The umami sensor output can provide a direct comparison of the umami intensity.
Visualizing the Concepts
Caption: Mechanisms of flavor perception for furanones vs. umami enhancers.
Caption: Workflow for comparative evaluation of flavor enhancers.
Conclusion and Future Perspectives
The choice between this compound and traditional umami enhancers is not a matter of direct substitution but of strategic application. MSG, IMP, and GMP are unparalleled in their ability to specifically and potently enhance the foundational umami taste. In contrast, this compound and its chemical relatives offer a more nuanced approach to flavor enhancement, contributing to a perception of richness, sweetness, and complexity through their aromatic profiles.
For the development of clean-label products or for applications where a simple umami boost is insufficient, furanones present an exciting avenue for innovation. Future research should focus on direct comparative sensory studies across a wider range of food matrices to better quantify the flavor-enhancing properties of novel furanones. Furthermore, exploring potential synergies between furanones and traditional umami enhancers could unlock new dimensions in flavor creation, leading to more complex and satisfying sensory experiences for the consumer.
References
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SCM Pioneering. Furanone: A Versatile Flavor Enhancer with Wide Applications in Food, Tobacco, Beverages, and Chemical Industry. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Sweetness: 5-Ethyl-3-hydroxy-4-methyl-2(5H)furanone for Food Additives. 2026-01-20. Available from: [Link]
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Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999–11005. Available from: [Link]
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Blank, I., et al. Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. Available from: [Link]
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Wikipedia. Sotolon. Available from: [Link]
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ResearchGate. (2024). Trends in Natural Flavor Enhancer: A Review on Umami Compounds. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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Perfumer & Flavorist. (2016). Flavor Bites: Sotolon. Available from: [Link]
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Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. PubMed. Available from: [Link]
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Foreverest Resources Ltd. Research Progress on Furanones. Available from: [Link]
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dos Santos, B. A., et al. (2018). Temporal profile of flavor enhancers MAG, MSG, GMP, and IMP, and their ability to enhance salty taste, in different reductions of sodium chloride. PubMed. Available from: [Link]
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Liu, J., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. Available from: [Link]
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The Good Scents Company. maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). Available from: [Link]
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Perfumer & Flavorist. (2015). Flavor Bites: 2,5-Dimethyl 3-(2H)-furanone. Available from: [Link]
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ResearchGate. (2025). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Available from: [Link]
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Wijayasekara, K. N. (2020). Comparison of a flavor enhancer made with locally available ingredients against commercially available Mono sodium Glutamate. Sci-Hub. Available from: [Link]
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ScienceDirect. A review of the occurrence, formation and analysis of furan in heat-processed foods. 2025-08-09. Available from: [Link]
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PubMed. (2025). Insight into the effect of 4-hydroxy-2,5-dimethyl-3(2H)-furanone on the changes of off-flavors in the preparation of soy protein isolate: Potential mechanisms of their reduction. Available from: [Link]
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Dodds, P. F., et al. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews. Available from: [Link]
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Knowde. Common Flavor Enhancers Compared. Available from: [Link]
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Granvogl, M., & Schieberle, P. (2021). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry. Available from: [Link]
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PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Available from: [Link]
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Bon Appétit. (2024). Meet the Molecule That Smells Like Pancakes and Set Off Emergency Investigations in NYC. Available from: [Link]
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Southeast Asian Journal of Case Report and Review. (2024). The science behind monosodium glutamate: Flavor modulation, food palatability, and potential health effects. Available from: [Link]
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ResearchGate. (2025). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Available from: [Link]
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A Comparative Guide to the Flavor Profiles of Trimethyl-furanone Isomers for Researchers and Product Development Professionals
In the intricate world of flavor chemistry, the furanone family stands out for its potent and desirable aroma characteristics, contributing significantly to the sensory profiles of a wide array of food products. Among these, trimethyl-furanone isomers, though not all equally prevalent or well-characterized, present a fascinating case study in structure-activity relationships. This guide provides an in-depth comparison of the flavor profiles of these isomers, with a primary focus on the extensively studied 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as Furaneol® or strawberry furanone, due to the limited sensory data on its other trimethylated counterparts. We will delve into the nuances of its flavor profile, explore the impact of isomeric variations on sensory perception, and provide detailed experimental protocols for robust flavor analysis.
The Significance of Furanones in Flavor Science
Furanones are five-membered heterocyclic compounds that are pivotal in the flavor profiles of numerous fruits, cooked meats, and roasted coffee. Their characteristic sweet, caramel, and fruity notes are often attributed to the presence of a 4-hydroxy-3(2H)-furanone moiety. These compounds are typically formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[1] The position and number of methyl substituents on the furanone ring dramatically influence the resulting aroma and taste, making the study of its isomers crucial for flavor chemists and product developers.
Unraveling the Flavor Profile of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
4-hydroxy-2,5-dimethyl-3(2H)-furanone, often referred to by its trivial names Furaneol® or strawberry furanone, is arguably the most commercially significant and well-researched trimethyl-furanone isomer.[2][3] Its flavor profile is complex and concentration-dependent, a key characteristic that flavor scientists must consider during formulation.
At high concentrations, HDMF exhibits a distinct caramellic, burnt sugar, and cotton candy-like aroma .[2][4] As it is diluted, its profile transforms to reveal more fruity notes, most notably strawberry and pineapple .[2][4] This dual characteristic makes it an incredibly versatile flavor ingredient, capable of enhancing both sweet and savory applications.
The sensory perception of HDMF is also influenced by its stereochemistry. Although it exists as a racemic mixture in many natural sources and commercial preparations, studies have suggested that the (R)-(+)-enantiomer is the primary contributor to its characteristic aroma.[5]
Quantitative Sensory Data for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
For researchers and developers, understanding the potency of a flavor compound is paramount. The odor and taste thresholds of HDMF have been determined in various media, providing a quantitative measure of its sensory impact.
| Parameter | Medium | Value | Reference |
| Odor Threshold | Water | 0.04 µg/L | [6] |
| Taste Threshold | Water | 0.03 mg/L | [2] |
Note: Threshold values can vary depending on the experimental methodology and the purity of the compound.
The Elusive Flavors of Other Trimethyl-furanone Isomers
While HDMF is well-documented, a comprehensive comparative analysis of other trimethyl-furanone isomers is hampered by a significant lack of published sensory data. For instance, 3,5,5-trimethyl-2(5H)-furanone is commercially available but is designated as "not for flavor use," with no available flavor descriptors.[7] Information on the sensory properties of isomers such as 2,3,5-trimethyl-4-hydroxy-3(2H)-furanone and 2,4,5-trimethyl-3(2H)-furanone is virtually absent in publicly accessible scientific literature.
This data gap underscores a critical area for future research. The synthesis and sensory evaluation of these and other furanone isomers would provide invaluable insights into the structure-activity relationships that govern flavor perception in this important class of compounds.
Structure-Activity Relationships: How Methyl Group Positioning Dictates Flavor
The profound impact of substituent positioning on the furanone ring can be inferred from the broader family of furanone derivatives. The presence and location of the hydroxyl and methyl groups are critical determinants of the final flavor profile. The 4-hydroxy-3(2H)-furanone core is considered the key pharmacophore for the characteristic caramel and sweet notes.
The methyl groups at the C2 and C5 positions in HDMF are believed to enhance the fruity and sweet characteristics. Moving or removing these methyl groups would likely lead to significant alterations in the flavor profile. For example, the absence of the methyl groups, as in 4-hydroxy-3(2H)-furanone, results in a less intense and more purely caramelic aroma. The addition of an ethyl group, as in homofuranol, introduces sherry-like and burnt notes. A deeper understanding of these relationships can guide the synthesis of novel furanone derivatives with tailored flavor profiles.
Experimental Methodologies for Flavor Profile Analysis
To ensure the scientific integrity and reproducibility of flavor profile comparisons, standardized and validated experimental protocols are essential. The following sections detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluation, two cornerstone techniques in flavor chemistry.
Gas Chromatography-Olfactometry (GC-O): Bridging Chemical Analysis and Sensory Perception
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[3] This allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.
-
Sample Preparation:
-
Volatile compounds from the sample matrix (e.g., a food product or a synthesized furanone solution) are extracted using a suitable technique such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE). The choice of extraction method is critical and depends on the volatility and polarity of the target analytes and the nature of the sample matrix.
-
-
Gas Chromatographic Separation:
-
The extracted volatiles are injected into a gas chromatograph equipped with a capillary column appropriate for separating flavor compounds (e.g., a polar column like a WAX or a non-polar column like a DB-5).
-
The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
-
Olfactometric Detection:
-
The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or a flame ionization detector) and a sniffing port.
-
A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
-
To ensure the panelist's comfort and prevent nasal dehydration, the effluent is typically mixed with humidified air.
-
-
Data Analysis:
-
The olfactometric data is correlated with the chromatographic data from the chemical detector to identify the compounds responsible for the perceived odors.
-
Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative importance of each odor-active compound.
-
Caption: A schematic workflow of Gas Chromatography-Olfactometry (GC-O) for flavor analysis.
Sensory Panel Evaluation: The Human Instrument
While instrumental analysis provides valuable chemical data, the ultimate assessment of flavor must be conducted by trained human subjects. A sensory panel can provide nuanced descriptions and quantitative measurements of a product's sensory attributes.
-
Panelist Selection and Training:
-
Recruit a panel of 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment to the training process.
-
Conduct extensive training to familiarize panelists with the basic tastes, common aroma descriptors, and the scaling techniques to be used. The goal is to calibrate the panelists so they are using the same terminology and scales to describe the sensory experience.[8]
-
-
Lexicon Development:
-
In a series of round-table sessions, the trained panel, guided by a panel leader, is presented with a range of furanone isomers (or representative flavor standards).
-
The panel collectively develops a lexicon of descriptive terms for the aroma, flavor, and aftertaste of the samples. This lexicon should be comprehensive and mutually exclusive.
-
-
Reference Standards:
-
For each descriptor in the lexicon, a corresponding reference standard is prepared to anchor the panelists' evaluations. For example, a solution of sucrose could be used as a reference for "sweetness."
-
-
Evaluation Procedure:
-
Samples are prepared and presented to the panelists in a controlled environment to minimize distractions and biases. This includes using standardized sample containers, controlled lighting, and individual booths.[9]
-
Samples are coded with random three-digit numbers to prevent identification by the panelists.
-
Panelists evaluate the samples individually and rate the intensity of each attribute from the lexicon on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between the samples and to visualize the relationships between the samples and their sensory attributes.[10]
-
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A Comparative Guide to 3,4,5-Trimethyl-2(5H)-furanone and Other Natural Furanones for Therapeutic and Agrochemical Research
Executive Summary
The 2(5H)-furanone scaffold is a recurring motif in a diverse array of natural products, exhibiting a wide spectrum of biological activities that are of significant interest to researchers in drug development and agrochemical innovation. These compounds, found in organisms ranging from marine algae to terrestrial plants, serve various ecological functions, including chemical defense and signaling. This guide provides an in-depth comparative analysis of 3,4,5-Trimethyl-2(5H)-furanone, a promising seed germination inhibitor, with other notable natural furanones: the potent flavorant Sotolon, the ubiquitous and multi-active Loliolide, and the well-studied halogenated furanones, renowned for their quorum sensing inhibitory properties. By examining their physicochemical characteristics, biological activities, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights and validated experimental protocols necessary to advance their research in this promising class of molecules.
The 2(5H)-Furanone Scaffold: A Privileged Structure in Nature
The 2(5H)-furanone ring, an unsaturated γ-lactone, is a core structural component in numerous bioactive compounds.[1] Its prevalence across different natural sources underscores its evolutionary selection as an effective pharmacophore for interacting with various biological targets.[1][2] Derivatives of this scaffold are known to possess a wide range of activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][3] The reactivity of the furanone ring, often enhanced by substituents, allows for diverse chemical interactions, making it a focal point for synthetic chemistry and drug discovery programs.
This guide focuses on a comparative analysis of four distinct classes of natural furanones, with this compound as the central compound of interest.
Physicochemical Profile of Selected Natural Furanones
A fundamental understanding of the physicochemical properties of these molecules is essential for designing experiments, predicting bioavailability, and developing formulations. The table below summarizes key identifiers and properties for our compounds of interest.
| Property | This compound | Sotolon | Loliolide | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone |
| Structure | ||||
| IUPAC Name | 2,3,4-trimethyl-2H-furan-5-one[4] | 3-Hydroxy-4,5-dimethylfuran-2(5H)-one[5] | (3S,5R)-3-hydroxy-3,5,5-trimethylcyclohexylidene-4-acetic acid lactone | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone[6] |
| CAS Number | 33488-51-6[4] | 28664-35-9[5] | 5989-25-3 | 144540-34-1[6] |
| Molecular Formula | C₇H₁₀O₂[4] | C₆H₈O₃[5] | C₁₁H₁₆O₃ | C₉H₁₀Br₂O₂ |
| Molecular Weight | 126.15 g/mol [4] | 128.13 g/mol [5] | 196.24 g/mol | 326.00 g/mol |
Comparative Analysis of Biological Activities
While sharing a common furanone core, the selected compounds exhibit remarkably distinct biological profiles, dictated by their unique substitution patterns.
This compound: A Potent Germination Inhibitor
This compound (3,4,5-TMF) has been identified as a potent seed germination inhibitor, showing activity against both lettuce and wheat seeds.[7] This allelopathic potential suggests its promise for agrochemical applications, possibly as a natural herbicide. The proposed mechanism involves the inhibition of key regulatory enzymes active during the germination process.[7] Beyond its effects on plants, preliminary evidence also suggests potential neuroprotective properties, opening an intriguing avenue for therapeutic research.[7]
Sotolon: A Flavor and Aroma Modulator
Sotolon is an extremely powerful aroma compound, best known for imparting the characteristic smells of fenugreek and maple syrup.[5][8] At high concentrations, it smells of curry, while at lower concentrations, it evokes notes of caramel or burnt sugar.[5] Its primary application is in the food and fragrance industry.[9] Unlike the other furanones in this guide, its biological significance is primarily sensory. Sotolon's high stability allows it to pass through the human body relatively unchanged, and consumption of foods rich in it, like fenugreek, can lead to a maple syrup scent in sweat and urine.[5]
Loliolide: A Ubiquitous Carotenoid Metabolite with Diverse Bioactivity
Loliolide is a widely distributed monoterpenoid lactone found in both terrestrial and marine plants and algae.[10][11] It is considered a degradation product of carotenoids.[12] Loliolide exhibits a remarkable range of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory effects.[11][12][13] Its activity profile makes it a direct and fascinating comparison to 3,4,5-TMF, as it also demonstrates germination and growth inhibition in plants.[12] Furthermore, its neuroprotective effects have been experimentally validated, making it a compound of high interest for neurological disease research.[13]
Halogenated Furanones: Potent Quorum Sensing Antagonists
Naturally occurring halogenated furanones, originally isolated from the marine red alga Delisea pulchra, are among the most extensively studied inhibitors of bacterial quorum sensing (QS).[14] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[15] By interfering with this system, halogenated furanones can attenuate bacterial pathogenicity without exerting selective pressure that leads to antibiotic resistance, making them a novel anti-infective strategy.[14][15] Their activity is particularly pronounced against Gram-negative bacteria like Pseudomonas aeruginosa.[16][17]
In-Depth Focus: Mechanism of Quorum Sensing Inhibition
The ability of furanones to disrupt bacterial communication is a leading area of research. Understanding this mechanism provides a blueprint for developing novel anti-biofilm and anti-virulence agents.
The Bacterial Quorum Sensing System
In many Gram-negative bacteria, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules.[18] These molecules are produced by a LuxI-family synthase and bind to a cognate LuxR-family transcriptional regulator.[15] Upon binding the AHL, the LuxR protein dimerizes and activates the transcription of target genes, including those responsible for virulence and biofilm formation.[15]
Furanone-Mediated Antagonism of AHL Signaling
The structural similarity between halogenated furanones and AHLs is the key to their mechanism of action.[18] Furanones act as competitive antagonists, binding to the LuxR-type receptor protein (e.g., LasR in P. aeruginosa) but failing to induce the conformational change necessary for DNA binding and gene activation.[6][18] This competitive binding effectively blocks the native AHL signal, silencing the QS-regulated genes. The presence of halogens and the specific nature of the side chain on the furanone ring significantly influence this binding affinity and inhibitory potency.[15][19]
Key Experimental Methodologies
To ensure scientific rigor and reproducibility, this section details validated protocols for the synthesis, analysis, and bioactivity assessment of furanones.
Synthesis of this compound
The synthesis of 3,4,5-TMF can be achieved in a high-yielding, two-step process from commercially available starting materials.[20] This straightforward method allows for the large-scale preparation necessary for extensive biological screening.
Causality: The choice of 2,3-dimethylmaleic anhydride provides the core C4-C5 dimethylated furanone backbone. The first step, a nucleophilic addition of methyllithium, selectively attacks one of the carbonyl groups to form a lactol intermediate and introduces the C5-methyl group. The subsequent reduction with sodium borohydride is a mild and effective method to reduce the remaining ketone to a hydroxyl group, which then spontaneously cyclizes to form the stable 2(5H)-furanone ring.
Step-by-Step Protocol:
-
Step 1: Nucleophilic Addition:
-
Dissolve 2,3-dimethylmaleic anhydride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add methyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol intermediate.
-
-
Step 2: Reduction and Cyclization:
-
Dissolve the crude intermediate from Step 1 in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Acidify the mixture to pH ~2 with 2M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.[20]
-
Protocol: Quorum Sensing Inhibition Bioassay (Violacein Inhibition)
This protocol uses the reporter strain Chromobacterium violaceum CV026, which is a mutant that does not produce its own AHL signal but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. An inhibitor will prevent this color change.
Causality: This is a self-validating system. The negative control (no AHL) will show no color, confirming the strain's dependency on an external signal. The positive control (AHL only) will turn purple, confirming the system is active. Test wells will show a dose-dependent reduction in purple color if the furanone is an effective QS inhibitor.
-
Preparation:
-
Grow a liquid culture of C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30 °C.
-
Prepare stock solutions of the test furanone in a suitable solvent (e.g., DMSO). Prepare a stock solution of N-hexanoyl-L-homoserine lactone (C6-HSL) in acetonitrile.
-
Dilute the overnight bacterial culture 1:10 with fresh LB broth.
-
-
Assay Setup (96-well plate):
-
To each test well, add 180 µL of the diluted bacterial culture.
-
Add 10 µL of C6-HSL to a final concentration of 1 µM (this induces violacein production).
-
Add 10 µL of the test furanone solution to achieve the desired final concentrations (e.g., serial dilutions from 100 µM to 0.1 µM).
-
Controls:
-
Negative Control: 180 µL culture + 20 µL LB broth.
-
Positive Control: 180 µL culture + 10 µL C6-HSL + 10 µL solvent.
-
Growth Control: 180 µL culture + 10 µL test furanone (highest conc.) + 10 µL LB broth (to check for bactericidal activity).
-
-
-
Incubation and Quantification:
-
Incubate the plate at 30 °C for 24 hours with gentle shaking.
-
Visually inspect for inhibition of purple color.
-
To quantify, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Lyse the cells by adding 100 µL of 10% SDS and incubate for 10 minutes.
-
Extract the violacein pigment by adding 200 µL of acidified ethyl acetate, vortexing, and centrifuging to separate the layers.
-
Transfer 150 µL of the upper (pigmented) layer to a new plate and measure the absorbance at 590 nm (A₅₉₀).
-
Calculate the percentage of inhibition: [1 - (A₅₉₀ of test well / A₅₉₀ of positive control)] * 100.
-
Protocol: Analytical Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds like furanones.[21]
Causality: The GC column separates compounds based on their boiling points and polarity, providing retention time as an identifier. The mass spectrometer then fragments the eluted compounds into a unique mass spectrum (a "fingerprint"), allowing for definitive identification and quantification.
-
Sample Preparation:
-
For liquid samples (e.g., culture extracts), perform a liquid-liquid extraction with a suitable solvent like dichloromethane or ethyl acetate.
-
For solid matrices (e.g., plant tissue), use a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or headspace analysis for volatile furanones.[22][23]
-
Concentrate the extract and add an internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) for accurate quantification.
-
-
Instrumentation and Conditions:
-
GC System: Agilent GC-MS or similar.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically suitable.[22]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL splitless injection at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min. (This program should be optimized for the specific furanones of interest).
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of authentic standards and libraries (e.g., NIST).
-
Quantify using a calibration curve generated from the analysis of known concentrations of the standard, normalized to the internal standard response.
-
Summary and Future Perspectives
The comparative analysis of this compound with sotolon, loliolide, and halogenated furanones highlights the remarkable functional diversity achievable from a common chemical scaffold. While 3,4,5-TMF shows clear potential in agrochemical applications, its structural simplicity and synthetic accessibility make it an attractive starting point for generating new analogs for broader biological screening. Loliolide stands out for its multifaceted activities, warranting further investigation into its various mechanisms of action. Finally, the well-established quorum sensing inhibition by halogenated furanones continues to provide a valuable framework for the development of next-generation anti-infectives that circumvent traditional antibiotic resistance pathways.
Future research should focus on establishing detailed structure-activity relationships (SAR) for these furanone classes. Elucidating the specific enzymatic or receptor targets for compounds like 3,4,5-TMF and loliolide will be crucial for their translation into practical applications. By leveraging the validated synthetic and analytical protocols presented herein, researchers are well-positioned to unlock the full potential of this versatile and powerful class of natural products.
References
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). National Institutes of Health. [Link]
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Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. (2022). Marine Drugs. [Link]
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Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. [Link]
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Annapoorani, A., et al. (2013). 2(5H)-Furanone: A prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. ResearchGate. [Link]
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3,5,5-trimethyl-furan-2-one. (n.d.). ChemSynthesis. [Link]
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Butanone Formula, Structure & Properties. (n.d.). Study.com. [Link]
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Canesi, S., et al. (2005). Short Synthesis of the Seed Germination Inhibitor this compound. The Journal of Organic Chemistry. [Link]
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Lee, H. S. (1998). Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. Journal of Liquid Chromatography & Related Technologies. [Link]
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Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. (2007). CORA. [Link]
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Chemical structure of loliolide. (n.d.). ResearchGate. [Link]
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Sotolon. (n.d.). Wikipedia. [Link]
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Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (2022). International Journal of Molecular Sciences. [Link]
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A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2014). MDPI. [Link]
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Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl. (n.d.). EURL-PC. [Link]
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Methyl Ethyl Ketone. (n.d.). PubChem. [Link]
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3-methyl-2(5h)-furanone. (n.d.). Organic Syntheses. [Link]
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Loliolide - the most ubiquitous lactone. (n.d.). SciSpace. [Link]
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Antistaphylococcal activity of 2(5H)-furanone derivatives. (2018). ResearchGate. [Link]
-
The Sotolons. (n.d.). Perfumer & Flavorist. [Link]
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Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. (2022). PLOS ONE. [Link]
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Loliolide, a New Therapeutic Option for Neurological Diseases? In Vitro Neuroprotective and Anti-Inflammatory Activities of a Monoterpenoid Lactone Isolated from Codium tomentosum. (2021). MDPI. [Link]
-
A natural furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi. (2004). Environmental Microbiology. [Link]
-
Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. (n.d.). Shimadzu. [Link]
-
furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). (n.d.). Imre Blank's. [Link]
-
Natural products and bioactive compounds with 2(5H)‐furanones. (n.d.). ResearchGate. [Link]
-
Loliolide - the most ubiquitous lactone. (2015). ResearchGate. [Link]
-
Determination of furan in exhaled air by GC-MS/MS. (n.d.). BAuA. [Link]
-
Loliolide, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance. (2018). Plant Physiology. [Link]
-
caramel furanone solution. (n.d.). The Good Scents Company. [Link]
-
Natural and Synthetic Furanones with Anticancer Activity. (2017). Current Medicinal Chemistry. [Link]
-
Meet the Molecule That Smells Like Pancakes and Set Off Emergency Investigations in NYC. (2017). Atlas Obscura. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
